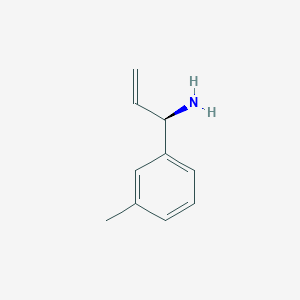
(1R)-1-(3-Methylphenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Methylphenyl)prop-2-enylamine: is an organic compound that belongs to the class of amines It features a phenyl group substituted with a methyl group at the third position and an amine group attached to a prop-2-enyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (1R)-1-(3-Methylphenyl)prop-2-enylamine involves the aldol condensation of 3-methylbenzaldehyde with an appropriate amine precursor under basic conditions.
Reductive Amination: Another method involves the reductive amination of 3-methylbenzaldehyde with a suitable amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow processes and the use of industrial catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitriles.
Reduction: Reduction of the double bond in the prop-2-enyl chain can yield saturated amines.
Substitution: The methyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Potential applications in the development of pharmaceuticals due to its amine functionality.
Medicine:
- Investigated for its potential as a precursor to bioactive compounds.
Industry:
- Used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for (1R)-1-(3-Methylphenyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
(1R)-1-Phenylprop-2-enylamine: Lacks the methyl group on the phenyl ring.
(1R)-1-(4-Methylphenyl)prop-2-enylamine: Has the methyl group at the fourth position instead of the third.
Uniqueness:
- The position of the methyl group can significantly influence the compound’s reactivity and interaction with biological targets, making (1R)-1-(3-Methylphenyl)prop-2-enylamine unique in its properties and applications.
Propriétés
Formule moléculaire |
C10H13N |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(1R)-1-(3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-3-10(11)9-6-4-5-8(2)7-9/h3-7,10H,1,11H2,2H3/t10-/m1/s1 |
Clé InChI |
LIFWNWRSRGOMQB-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@@H](C=C)N |
SMILES canonique |
CC1=CC(=CC=C1)C(C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
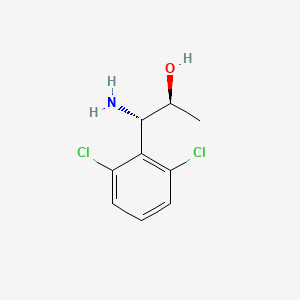
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
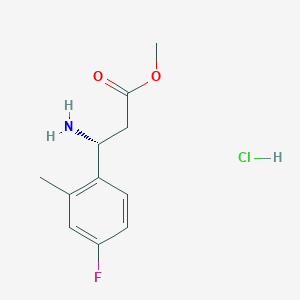
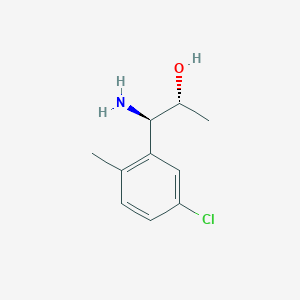

![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
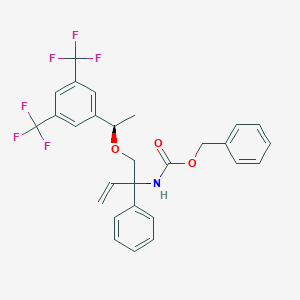
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
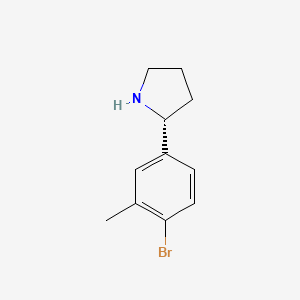

![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
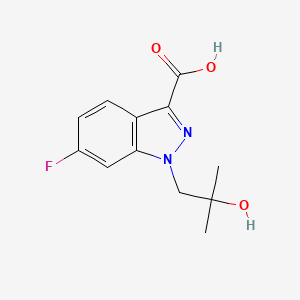
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)
